(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-(((R)-2-((S)-4-amino-4-carboxybutanamido)-3-((carboxymethyl)amino)-3-oxopropyl)thio)-17-hydroxydocosa-4,7,10,12,14,19-hexaenoicacid
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Overview
Description
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is an endogenous lipid mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. PCTR1 has shown significant potential in ameliorating acute inflammation and multiple organ damage, particularly in response to gram-negative bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
PCTR1 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The key enzymes involved in this biosynthesis include lipoxygenases and specialized pro-resolving mediators. The synthetic route involves the conversion of docosahexaenoic acid to 17-hydroperoxy-docosahexaenoic acid, followed by further enzymatic transformations to produce PCTR1 .
Industrial Production Methods
Industrial production of PCTR1 involves the extraction of docosahexaenoic acid from marine sources, followed by its enzymatic conversion to PCTR1. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PCTR1 undergoes several types of chemical reactions, including:
Oxidation: PCTR1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PCTR1 to its reduced forms.
Substitution: PCTR1 can participate in substitution reactions with other lipid mediators.
Common Reagents and Conditions
Common reagents used in the reactions involving PCTR1 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with controlled temperature and pH to prevent degradation of the compound .
Major Products
The major products formed from the reactions of PCTR1 include various oxidized and reduced derivatives, which retain the anti-inflammatory and pro-resolving properties of the parent compound .
Scientific Research Applications
PCTR1 has a wide range of scientific research applications, including:
Chemistry: PCTR1 is used as a model compound to study lipid mediator pathways and their role in inflammation resolution.
Biology: PCTR1 is investigated for its role in cellular signaling and its effects on immune cell function.
Industry: PCTR1 is explored for its potential use in developing anti-inflammatory drugs and therapeutic agents.
Mechanism of Action
PCTR1 exerts its effects through the activation of specific receptors, including the lipoxin A4 receptor (ALX). Upon binding to ALX, PCTR1 activates downstream signaling pathways, such as the SIRT1/NF-κB pathway, which leads to the resolution of inflammation and promotion of tissue regeneration. PCTR1 also regulates the expression of key enzymes involved in fatty acid metabolism, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
PCTR1 is unique among lipid mediators due to its dual role in resolving inflammation and promoting tissue regeneration. Similar compounds include:
Lipoxin A4: Another lipid mediator with anti-inflammatory properties but lacks the tissue regenerative effects of PCTR1.
Resolvin D1: Shares anti-inflammatory properties with PCTR1 but has different molecular targets and pathways.
Maresin 1: Another pro-resolving lipid mediator with distinct mechanisms of action compared to PCTR1
PCTR1 stands out due to its ability to simultaneously reduce inflammation and enhance tissue repair, making it a promising therapeutic target for various inflammatory and degenerative diseases .
Properties
Molecular Formula |
C32H47N3O9S |
---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C32H47N3O9S/c1-2-3-14-17-26(36)27(18-15-12-10-8-6-4-5-7-9-11-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3,5-8,10-15,18,24-27,36H,2,4,9,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t24-,25-,26-,27+/m0/s1 |
InChI Key |
RYALZZFZNGJXAF-BQBCQESNSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
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